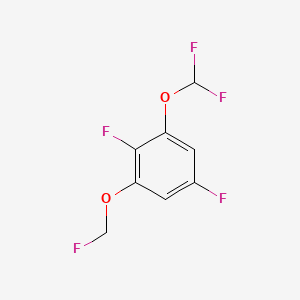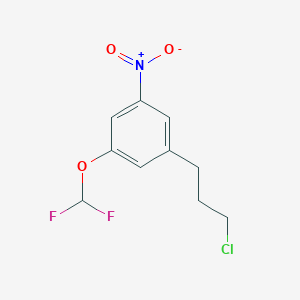
3-(Benzyloxy)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a benzyloxy group attached to the oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)oxolan-2-one typically involves the reaction of benzyl alcohol with oxirane-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The oxolan-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and antibacterial agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)oxolan-2-one involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The benzyloxy group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Oxazolidin-2-one: Known for its antibacterial activity and use in drug development.
γ-Butyrolactone: Used as a solvent and precursor in the synthesis of other chemicals.
Uniqueness
3-(Benzyloxy)oxolan-2-one is unique due to its specific structure, which imparts distinct reactivity and applications. Unlike oxazolidin-2-one, which is primarily known for its antibacterial properties, this compound has broader applications in chemistry and industry. Compared to γ-butyrolactone, it offers more versatility in synthetic transformations.
Properties
CAS No. |
101999-40-0 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-11-10(6-7-13-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
SCNJRDRFVLSPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


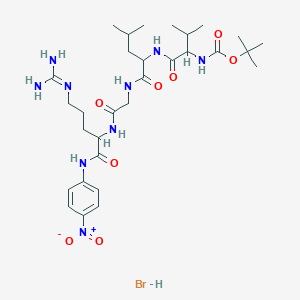
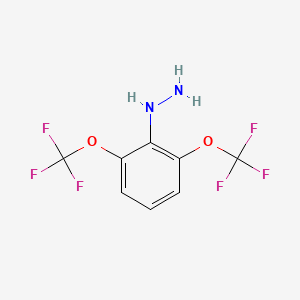
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
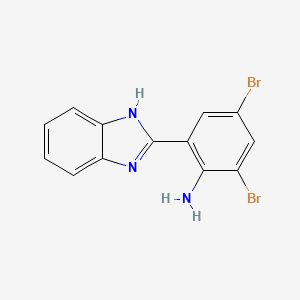
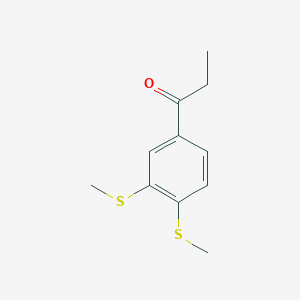
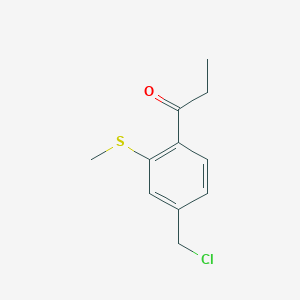

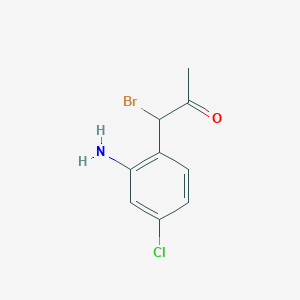

![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
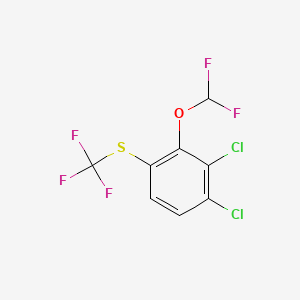
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
